Physicochemical properties of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Physicochemical properties of 2-(3-Fluoroazetidin-1-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoroazetidin-1-yl)acetonitrile
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(3-fluoroazetidin-1-yl)acetonitrile, a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a fluoroazetidine moiety presents a unique combination of structural rigidity, modulated basicity, and potential for improved metabolic stability, making it a valuable scaffold in modern drug discovery. This document details the theoretical and experimental characterization of its lipophilicity (LogP), basicity (pKa), and solubility, alongside a thorough spectroscopic analysis (NMR, IR, MS) and an evaluation of its chemical stability and reactivity. The protocols and insights herein are designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: Strategic Importance in Medicinal Chemistry
The design of novel bioactive molecules is a constant search for structures that confer optimal potency, selectivity, and pharmacokinetic properties. Small, strained heterocyclic rings have emerged as powerful tools in this quest, offering defined three-dimensional geometries that can effectively probe the binding pockets of biological targets.
The Azetidine Scaffold: A Privileged Structure
Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged scaffolds" in drug discovery.[1] They serve as bioisosteric replacements for more common rings like pyrrolidine or piperidine, but with a more constrained conformation. This rigidity can reduce the entropic penalty of binding to a target and allows for precise positioning of substituents, often leading to enhanced biological activity.[1]
The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy for modulating a wide array of molecular properties.[2] Due to its high electronegativity, fluorine can profoundly alter the local electronic environment, most notably by lowering the pKa of nearby basic groups.[3] This modulation of basicity is critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for fine-tuning interactions with target proteins.
2-(3-Fluoroazetidin-1-yl)acetonitrile: A Versatile Building Block
2-(3-Fluoroazetidin-1-yl)acetonitrile (CAS RN: 2725790-92-9) merges the structural benefits of the azetidine ring with the powerful electronic effects of a fluorine substituent.[4] The acetonitrile group provides a versatile chemical handle for further synthetic elaboration, such as reduction to a primary amine or hydrolysis to a carboxylic acid.[5][6] Understanding the fundamental physicochemical properties of this molecule is paramount for its rational application in the synthesis of next-generation therapeutics.
Core Molecular and Physicochemical Properties
A molecule's behavior in both chemical and biological systems is dictated by its intrinsic properties. This section outlines the key physicochemical parameters of 2-(3-fluoroazetidin-1-yl)acetonitrile and provides validated protocols for their experimental determination.
| Property | Value | Source |
| IUPAC Name | 2-(3-Fluoroazetidin-1-yl)acetonitrile | - |
| CAS Number | 2725790-92-9 | [4] |
| Molecular Formula | C₅H₇FN₂ | [4] |
| Molecular Weight | 114.12 g/mol | [4] |
| SMILES | C1C(CN1CC#N)F | [4] |
| Predicted LogP | -0.2 to +0.5 | Computational Estimate |
| Predicted pKa | 7.5 - 8.5 | Computational Estimate |
Lipophilicity (LogP)
Scientific Rationale: The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which governs its ability to cross biological membranes and influences its solubility, metabolism, and potential for toxicity.[7][8] A LogP value near zero suggests balanced solubility, while values around 2 are often optimal for CNS penetration.[9]
Expected Properties: The parent compound, 2-(azetidin-1-yl)acetonitrile, is hydrophilic. The addition of a fluorine atom is expected to slightly increase lipophilicity. However, the presence of two nitrogen atoms capable of hydrogen bonding will maintain a relatively low LogP, likely in the range of -0.2 to +0.5, indicating good hydrophilic character.
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation: Prepare a stock solution of 2-(3-fluoroazetidin-1-yl)acetonitrile (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been pre-saturated with each other for 24 hours.
-
Partitioning: In a glass vial, add 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated aqueous buffer. Add a small aliquot (e.g., 50 µL) of the stock solution to the vial.
-
Equilibration: Cap the vial tightly and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to ensure complete partitioning.
-
Phase Separation: Centrifuge the vial (e.g., 2000 x g for 15 minutes) to achieve a clean separation of the aqueous and organic layers.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log10([Concentration in Octanol] / [Concentration in Aqueous]).[7]
Acidity/Basicity (pKa)
Scientific Rationale: The pKa value defines the extent of ionization of a molecule at a given pH. The azetidine nitrogen in the title compound is the primary basic center. Its pKa will dictate the compound's charge state in physiological environments, profoundly affecting its solubility, membrane permeability, and receptor interactions. Unsubstituted azetidine is strongly basic (pKa ≈ 11.3).[10][11]
Expected Properties: The fluorine atom at the 3-position exerts a powerful electron-withdrawing inductive effect, which significantly reduces the electron density on the azetidine nitrogen. This effect stabilizes the neutral form relative to the protonated (conjugate acid) form, thereby lowering the pKa. A pKa value in the range of 7.5 to 8.5 is predicted, making the compound partially protonated at physiological pH (7.4).
Experimental Protocol: Potentiometric Titration for pKa Determination
-
System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10). Use a temperature-controlled vessel and a micro-burette for precise titrant delivery.
-
Sample Preparation: Accurately weigh a sample of the compound (e.g., 5-10 mg) and dissolve it in a known volume of deionized, CO₂-free water or a water/co-solvent mixture (e.g., water/methanol) if solubility is limited.
-
Titration: While stirring, add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the sample solution to protonate the basic center fully (e.g., to pH 2-3).
-
Back-Titration: Titrate the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH), recording the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination via derivative plots.
Solubility
Scientific Rationale: Aqueous solubility is a prerequisite for drug absorption and distribution. Poor solubility is a major hurdle in drug development.
Expected Properties: The molecule is small and contains two nitrogen atoms that can act as hydrogen bond acceptors with water.[12][13] This suggests that 2-(3-fluoroazetidin-1-yl)acetonitrile should exhibit moderate to good aqueous solubility. Solubility is expected to be pH-dependent, increasing at pH values below its pKa due to the formation of the more soluble protonated salt.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a buffer of a specific pH (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Dilute the resulting saturated solution with a suitable solvent and determine the concentration using a calibrated analytical method (e.g., HPLC-UV or LC-MS). The measured concentration represents the thermodynamic solubility at that specific pH.
Caption: Experimental workflow for comprehensive physicochemical characterization.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of the fluorine atom.
-
¹H NMR: The spectrum is expected to show complex multiplets for the azetidine ring protons due to proton-proton and proton-fluorine couplings. A key diagnostic signal will be a singlet for the methylene protons (-CH₂CN) adjacent to the nitrile group, typically appearing in the 2.5-3.5 ppm range in a solvent like CDCl₃.[14][15]
-
¹³C NMR: The nitrile carbon should appear as a sharp signal in the 115-120 ppm region.[16] The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
General Protocol: NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the compound into an NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetonitrile-d₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[17]
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is highly effective for identifying specific functional groups.
Expected Spectrum: The most prominent and diagnostic feature will be a strong, sharp absorption band in the region of 2240-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretching vibration.[18][19] Other expected bands include C-H stretching vibrations around 2800-3000 cm⁻¹ and a C-F stretching vibration, typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Rationale: MS provides the exact molecular weight and information about the fragmentation patterns of a molecule, further confirming its identity.
Expected Data: Using electrospray ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (115.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[20] Fragmentation patterns may involve the loss of the nitrile group or ring-opening of the strained azetidine.[21][22]
Caption: Key structural features of 2-(3-fluoroazetidin-1-yl)acetonitrile.
Stability and Reactivity Profile
Chemical Stability
The molecule possesses good general stability. However, two potential liabilities should be considered:
-
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under harsh acidic or basic conditions.[6]
-
Ring Strain: While more stable than its three-membered aziridine counterpart, the azetidine ring is strained and may be susceptible to nucleophilic ring-opening under certain conditions.
Protocol: Forced Degradation Study
-
Prepare solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (Acidic)
-
0.1 M NaOH (Basic)
-
3% H₂O₂ (Oxidative)
-
Water (Neutral)
-
-
Incubate aliquots at elevated temperature (e.g., 60°C) and room temperature for a defined period (e.g., 24, 48 hours).
-
At each time point, quench the reaction (e.g., neutralize acid/base) and analyze the sample by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Key Reactivity
The molecule offers several avenues for synthetic modification:
-
Nitrile Reduction: The nitrile can be reduced to a primary amine (-CH₂CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nitrile Hydrolysis: As mentioned, the nitrile can be converted to a carboxylic acid (-CH₂COOH).
-
N-Functionalization: The azetidine nitrogen, while its basicity is reduced, remains nucleophilic and can participate in reactions such as N-acylation or N-alkylation, though it may require more forcing conditions compared to a non-fluorinated analogue.
Caption: Key reactivity pathways of the acetonitrile functional group.
Safety and Handling
Based on available supplier data, 2-(3-fluoroazetidin-1-yl)acetonitrile should be handled with care.[4]
-
Hazard Statements: H302 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[4]
-
Precautionary Measures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in an inert atmosphere at room temperature.[4]
-
Conclusion
2-(3-Fluoroazetidin-1-yl)acetonitrile is a strategically designed chemical building block with a compelling profile for applications in drug discovery and life sciences research. Its key physicochemical properties—moderate lipophilicity, attenuated basicity in the physiological range, and good potential for aqueous solubility—make it an attractive scaffold. The versatile nitrile handle allows for straightforward synthetic diversification. The comprehensive experimental protocols and data presented in this guide provide a robust foundation for scientists to confidently and effectively incorporate this promising molecule into their synthetic and medicinal chemistry programs.
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